Lipophilicity Differentiation: 4-Fluoro vs. 4-Chloro Indole-6-Carboxylic Acid
The 4-fluoro substituent on the indole-6-carboxylic acid scaffold provides a logP of 1.7, compared to a logP of 2.83 for the 4-chloro analog, representing a reduction of 1.13 log units in lipophilicity [1][2]. This places the 4-fluoro compound in the optimal lipophilicity range for oral bioavailability (logP 1-3) per Lipinski's guidelines, whereas the 4-chloro analog exceeds recommended thresholds, increasing the risk of poor aqueous solubility and metabolic clearance issues [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Chloro-1H-indole-6-carboxylic acid: ACD/LogP = 2.83 |
| Quantified Difference | ΔLogP = -1.13 (approximately 13-fold lower partition coefficient) |
| Conditions | Computed values from PubChem (XLogP3) and ACD/Labs Percepta Platform |
Why This Matters
The 1.13 log unit difference translates to ~13-fold lower lipophilicity, making the 4-fluoro analog preferable for drug discovery programs seeking to maintain favorable ADME properties while retaining halogen-mediated binding interactions.
- [1] PubChem. 4-fluoro-1H-indole-6-carboxylic Acid - XLogP3 = 1.7. View Source
- [2] ChemSpider. 4-Chloro-1H-indole-6-carboxylic acid - ACD/LogP = 2.83. View Source
